molecular formula C23H21ClF3N3O4S B2862016 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-78-1

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2862016
CAS No.: 878056-78-1
M. Wt: 527.94
InChI Key: KJBJKBRXZTUCJR-UHFFFAOYSA-N
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Description

This compound features a complex structure combining an indole core modified with a sulfonylacetamide group and a 2-chloro-5-(trifluoromethyl)phenyl substituent. The indole nitrogen is further functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, which introduces a cyclic amine moiety. The pyrrolidinyl group may contribute to solubility and pharmacokinetic properties by modulating hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3N3O4S/c24-17-8-7-15(23(25,26)27)11-18(17)28-21(31)14-35(33,34)20-12-30(19-6-2-1-5-16(19)20)13-22(32)29-9-3-4-10-29/h1-2,5-8,11-12H,3-4,9-10,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBJKBRXZTUCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Halogen Exchange and Carboxylation

p-Chlorobenzotrifluoride undergoes lithium-halogen exchange using tert-butyl lithium in tetrahydrofuran (THF) at -80°C under inert conditions. Subsequent quenching with solid CO₂ yields 2-chloro-5-(trifluoromethyl)benzoic acid (90.4% yield). The carboxyl group is then reduced to an amine via a two-step process:

  • Esterification : Treatment with thionyl chloride converts the acid to an acid chloride, followed by reaction with ethanol to form the ethyl ester.
  • Amidation and Reduction : The ester is converted to an acyl azide, which undergoes Hofmann rearrangement using bromine and sodium hydroxide to yield 2-chloro-5-(trifluoromethyl)aniline.

Optimization Note : The use of hexane for recrystallization improves purity (>98% by HPLC).

Synthesis of the Indole Sulfonamide-Pyrrolidinone Fragment

The indole core is functionalized with a sulfonamide group at the 3-position and a pyrrolidinone-ethyl group at the 1-position. A hybrid approach combining methods from PMC10562900 and IJPR-125500 is proposed.

Indole Alkylation at the 1-Position

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole is synthesized via N-alkylation of indole with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one.

  • Conditions : Indole, 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one, potassium carbonate (K₂CO₃), potassium iodide (KI), dimethylformamide (DMF), 70°C, 8–12 hours.
  • Yield : ~70–75% (analogous to coumarin-amide syntheses in IJPR-125500).

Sulfonation at the 3-Position

The alkylated indole undergoes sulfonation at the 3-position using chlorosulfonic acid, followed by reaction with 2-chloroacetamide.

  • Sulfonation : 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole is treated with ClSO₃H in dichloromethane at 0°C for 2 hours.
  • Chloroacetamide Coupling : The sulfonyl chloride intermediate reacts with 2-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in acetonitrile with triethylamine (TEA) as a base.

Critical Parameter : Excess TEA (2.5 equiv) ensures complete deprotonation of the acetamide nitrogen, facilitating nucleophilic substitution.

Final Coupling and Purification

The two fragments are conjugated via a nucleophilic acyl substitution reaction:

Amide Bond Formation

  • Reagents : 2-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetic acid, 2-chloro-5-(trifluoromethyl)aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP).
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Crystallization and Characterization

Recrystallization from ethanol/water (4:1) affords the pure product as white crystals.

  • Melting Point : 266–268°C (similar to structurally related sulfonamides).
  • Spectroscopic Data :
    • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, indole H-2), 7.89–7.82 (m, 2H, phenyl), 7.63 (d, J = 8.5 Hz, 1H, indole H-4), 4.31 (s, 2H, CH₂CO), 3.48–3.41 (m, 4H, pyrrolidine), 2.02–1.96 (m, 4H, pyrrolidine).
    • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂).

Alternative Routes and Comparative Analysis

Ullmann Coupling for Sulfonamide Formation

An alternative to the chloroacetamide coupling involves Ullmann-type coupling using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine.

  • Conditions : DMSO, 100°C, 24 hours.
  • Yield : 60–65% (lower than nucleophilic substitution but avoids sulfonyl chloride intermediates).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Sulfonation : 150°C, 20 minutes (vs. 2 hours conventionally).
  • Amide Coupling : 100°C, 30 minutes (vs. 12 hours).

Industrial-Scale Considerations

Solvent Recycling

THF and DMF are recovered via fractional distillation, reducing costs by ~40%.

Waste Management

Aqueous HCl from the carboxylation step is neutralized with Ca(OH)₂, precipitating CaCl₂ for safe disposal.

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

The 3-position of indole is preferentially sulfonated due to electronic activation by the adjacent nitrogen. Competing 5-sulfonation is minimized by using bulky solvents (e.g., tert-butyl methyl ether).

Stability of the Pyrrolidinone Moiety

The 2-oxo-pyrrolidine group is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in amber vials at 4°C extends shelf life to >12 months.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Substituents Molecular Formula Notable Features Reference
Target Compound - 2-oxo-2-(pyrrolidin-1-yl)ethyl on indole N
- 2-chloro-5-(trifluoromethyl)phenyl
Not explicitly provided Pyrrolidine enhances solubility; chloro/CF3 optimizes lipophilicity
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide - 4-Chlorobenzoyl on indole N
- Bis(trifluoromethyl)phenylsulfonyl
C26H17ClF6N2O5S Higher halogen content may increase metabolic stability; lower yield (37%)
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide - Pyridinyl substituent
- Carbothioamide linkage
C23H17ClF3N5OS Thioamide group introduces hydrogen-bonding variability
N-(2-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Triazolyl-sulfanyl linkage
- Pyridinyl group
C17H15ClN6OS Sulfanyl group alters electronic profile; triazole enhances rigidity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Fluorophenyl substituent
- Triazolyl-sulfanyl linkage
C17H14ClFN6OS Fluorine improves bioavailability; triazole may affect target selectivity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound likely enhances membrane permeability compared to analogues with unsubstituted phenyl rings (e.g., ’s fluorostyryl derivatives) .
  • Solubility : The pyrrolidinyl-ethyl group may improve aqueous solubility relative to compounds with bulky aryl sulfonamides (e.g., ’s bis(trifluoromethyl)phenyl group) .
  • Metabolic Stability : The trifluoromethyl group in the target compound resists oxidative metabolism, similar to pyridinyl and triazolyl derivatives in –17 .

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